(2-Methylpiperidin-1-yl)(pyridin-3-yl)methanone
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Overview
Description
(2-Methylpiperidin-1-yl)(pyridin-3-yl)methanone is a heterocyclic compound that features both piperidine and pyridine rings These structures are significant in organic chemistry due to their prevalence in various natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methylpiperidin-1-yl)(pyridin-3-yl)methanone typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of a lithiated intermediate, followed by reduction and rearrangement steps. For example, the synthesis might begin with the alkylation of lithiated (3S,7aR)-3-phenyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one with methyl iodide. This is followed by reduction and rearrangement to generate a benzyl-protected piperidine intermediate. After deprotection and amide formation, the final product is obtained .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the laboratory synthesis route for scale-up. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
(2-Methylpiperidin-1-yl)(pyridin-3-yl)methanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine or pyridine rings, often using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
Chemistry
In chemistry, (2-Methylpiperidin-1-yl)(pyridin-3-yl)methanone is used as an intermediate in the synthesis of more complex molecules. Its ability to undergo various chemical reactions makes it a versatile building block in organic synthesis.
Biology
The compound’s structure allows it to interact with biological molecules, making it a candidate for drug development. It can be used in the synthesis of pharmaceuticals that target specific receptors or enzymes.
Medicine
In medicinal chemistry, this compound derivatives may exhibit pharmacological activities such as analgesic, anti-inflammatory, or anticancer properties
Industry
Industrially, the compound can be used in the production of agrochemicals, dyes, and other specialty chemicals. Its reactivity and stability make it suitable for various industrial applications.
Mechanism of Action
The mechanism by which (2-Methylpiperidin-1-yl)(pyridin-3-yl)methanone exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The piperidine and pyridine rings can interact with biological macromolecules through hydrogen bonding, hydrophobic interactions, and π-π stacking.
Comparison with Similar Compounds
Similar Compounds
(3S,5R)-3-Hydroxy-5-methylpiperidin-1-yl(2-methylpyridin-3-yl)methanone: This compound shares a similar structure but includes a hydroxyl group, which can alter its reactivity and biological activity.
Di(pyridin-3-yl)methanone: Lacks the piperidine ring, which can significantly change its chemical properties and applications.
Uniqueness
(2-Methylpiperidin-1-yl)(pyridin-3-yl)methanone is unique due to the presence of both piperidine and pyridine rings, which confer a combination of stability and reactivity. This dual-ring structure allows for diverse chemical modifications and potential biological activities, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C12H16N2O |
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Molecular Weight |
204.27 g/mol |
IUPAC Name |
(2-methylpiperidin-1-yl)-pyridin-3-ylmethanone |
InChI |
InChI=1S/C12H16N2O/c1-10-5-2-3-8-14(10)12(15)11-6-4-7-13-9-11/h4,6-7,9-10H,2-3,5,8H2,1H3 |
InChI Key |
OPCGFWHCHDLRFY-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCN1C(=O)C2=CN=CC=C2 |
Origin of Product |
United States |
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